molecular formula C11H12ClNO3 B13895573 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid

1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13895573
M. Wt: 241.67 g/mol
InChI Key: VBZHENWFVMPLLB-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid typically involves the condensation of 2-chloro-3-hydroxybenzaldehyde with pyrrolidine-2-carboxylic acid under acidic or basic conditions. The reaction can be catalyzed by various reagents such as acids or bases to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and interact with enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of oxidative stress or modulation of inflammatory pathways .

Comparison with Similar Compounds

Uniqueness: 1-(2-Chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid is unique due to the specific positioning of the chloro and hydroxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12ClNO3

Molecular Weight

241.67 g/mol

IUPAC Name

1-(2-chloro-3-hydroxyphenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12ClNO3/c12-10-7(3-1-5-9(10)14)13-6-2-4-8(13)11(15)16/h1,3,5,8,14H,2,4,6H2,(H,15,16)

InChI Key

VBZHENWFVMPLLB-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)C2=C(C(=CC=C2)O)Cl)C(=O)O

Origin of Product

United States

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